

### **FINDY** compound structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FINDY     |           |
| Cat. No.:            | B15543988 | Get Quote |

# **Technical Guide on Fingolimod (FTY720)**

For Researchers, Scientists, and Drug Development Professionals

#### **Core Compound Structure and Properties**

Fingolimod is a synthetic analogue of the sphingolipid metabolite myriocin, derived from the fungus Isaria sinclairii. It is a sphingosine-1-phosphate (S1P) receptor modulator.

Chemical Structure:

Fingolimod Chemical Structure

Figure 1: 2D Chemical Structure of Fingolimod.

#### **Physicochemical Properties**



| Property          | Value                                                          |
|-------------------|----------------------------------------------------------------|
| IUPAC Name        | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol             |
| Molecular Formula | C19H33NO2                                                      |
| Molecular Weight  | 307.47 g/mol                                                   |
| CAS Number        | 162359-55-9                                                    |
| Appearance        | White to off-white crystalline solid                           |
| Melting Point     | 121-123 °C                                                     |
| Solubility        | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| рКа               | 9.7 (amine)                                                    |

# **Pharmacological Properties**



| Parameter               | Description                                                                                                                                                                                                                                                                                                                                                                   |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Class              | Sphingosine-1-phosphate (S1P) receptor modulator                                                                                                                                                                                                                                                                                                                              |
| Mechanism of Action     | Pro-drug that is phosphorylated in vivo to fingolimod-phosphate. Fingolimod-phosphate is a high-affinity agonist at 4 of the 5 S1P receptor subtypes (S1P <sub>1</sub> , S1P <sub>3</sub> , S1P <sub>4</sub> , and S1P <sub>5</sub> ). It causes internalization and degradation of S1P <sub>1</sub> receptors on lymphocytes, leading to their sequestration in lymph nodes. |
| Primary Indication      | Relapsing forms of multiple sclerosis (MS)                                                                                                                                                                                                                                                                                                                                    |
| Route of Administration | Oral                                                                                                                                                                                                                                                                                                                                                                          |
| Metabolism              | Phosphorylated by sphingosine kinase 2 to the active metabolite, fingolimod-phosphate. Further metabolized by cytochrome P450 enzymes (primarily CYP4F2).                                                                                                                                                                                                                     |
| Half-life               | 6-9 days                                                                                                                                                                                                                                                                                                                                                                      |

### **Mechanism of Action and Signaling Pathway**

Fingolimod acts as a functional antagonist of the S1P<sub>1</sub> receptor. In its phosphorylated form, it binds to the receptor, leading to its internalization and subsequent degradation. This process prevents lymphocytes from egressing from the lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system in multiple sclerosis.



Click to download full resolution via product page

Caption: Fingolimod's mechanism of action pathway.



# Experimental Protocols

#### A. Chemical Synthesis of Fingolimod

The synthesis of Fingolimod can be achieved through various routes. A common method involves the following key steps:

- Heck Coupling: Coupling of 4-octyl-1-iodobenzene with diethyl acetamidomalonate.
- Reduction: Reduction of the resulting ester and amide functionalities using a strong reducing agent like Lithium Aluminium Hydride (LiAlH<sub>4</sub>).
- Deprotection: Removal of the protecting groups to yield the final Fingolimod product.
- Purification: Purification of the crude product is typically performed by column chromatography followed by recrystallization.

#### B. In Vitro Assay: S1P Receptor Binding Assay

This protocol determines the binding affinity of Fingolimod-phosphate to S1P receptors.

- Cell Culture: Use a cell line stably expressing the human S1P<sub>1</sub> receptor (e.g., CHO or HEK293 cells).
- Membrane Preparation: Homogenize the cells and isolate the cell membranes by centrifugation.
- Binding Reaction: Incubate the cell membranes with a radiolabeled S1P analogue (e.g., [32P]S1P) and varying concentrations of Fingolimod-phosphate in a suitable binding buffer.
- Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC<sub>50</sub> value by non-linear regression analysis of the competition binding data.



# C. In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis.

- Induction of EAE: Immunize mice (e.g., C57BL/6 strain) with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG<sub>35-55</sub>) peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
- Treatment: Administer Fingolimod (e.g., 0.1-1 mg/kg) or vehicle control orally to the mice, starting from the day of immunization or at the onset of clinical signs.
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (e.g., 0-5).
- Histopathology: At the end of the experiment, perfuse the animals and collect the spinal cords for histological analysis of inflammation and demyelination (e.g., using H&E and Luxol Fast Blue staining).
- Data Analysis: Compare the clinical scores and histopathological findings between the Fingolimod-treated and vehicle-treated groups.

### **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for the preclinical evaluation of an S1P receptor modulator like Fingolimod.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for Fingolimod.







Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the assumption that the queried compound "FINDY" was a misspelling of "Fingolimod." The information provided should be verified with primary literature and established scientific resources. Experimental protocols are generalized and may require optimization.

 To cite this document: BenchChem. [FINDY compound structure and properties].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543988#findy-compound-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com